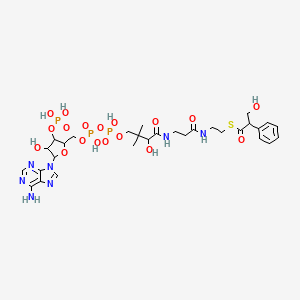

Tropoyl-coa

Description

Properties

CAS No. |

74717-87-6 |

|---|---|

Molecular Formula |

C30H44N7O18P3S |

Molecular Weight |

915.7 g/mol |

IUPAC Name |

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxy-2-phenylpropanethioate |

InChI |

InChI=1S/C30H44N7O18P3S/c1-30(2,24(41)27(42)33-9-8-20(39)32-10-11-59-29(43)18(12-38)17-6-4-3-5-7-17)14-52-58(49,50)55-57(47,48)51-13-19-23(54-56(44,45)46)22(40)28(53-19)37-16-36-21-25(31)34-15-35-26(21)37/h3-7,15-16,18-19,22-24,28,38,40-41H,8-14H2,1-2H3,(H,32,39)(H,33,42)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46) |

InChI Key |

MALGIDLHCBJJKW-UHFFFAOYSA-N |

SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CO)C4=CC=CC=C4)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CO)C4=CC=CC=C4)O |

Synonyms |

coenzyme A, tropoyl- tropoyl-CoA tropoyl-coenzyme A |

Origin of Product |

United States |

Biosynthetic Pathways of Tropoyl Coa

Coenzyme A Ligation to Form Tropoyl-CoA

Molecular Mechanisms of Thioester Bond Formation by this compound Ligase

This compound ligase, an enzyme responsible for the activation of tropic acid, belongs to the broader family of acyl-CoA ligases (also known as acyl-CoA synthetases). These enzymes are critical for converting carboxylic acids into their high-energy CoA thioester derivatives, a process that is essential for various metabolic pathways wsu.eduwikipedia.orgresearchgate.netfrontiersin.org.

The mechanism of thioester bond formation catalyzed by acyl-CoA ligases is a two-step, ATP-dependent reaction:

Adenylation: In the first step, the carboxylic acid (tropic acid in this case) reacts with ATP to form an enzyme-bound acyl-adenylate (tropic acid-AMP) intermediate. This reaction releases pyrophosphate (PPi) wsu.eduwikipedia.orgresearchgate.netfrontiersin.orguniprot.org.

General Reaction (Step 1): R-COOH + ATP → R-CO-AMP + PPi

Thioesterification: In the second step, the activated carbonyl carbon of the acyl-adenylate intermediate is attacked by the thiol group of coenzyme A (CoA-SH). This results in the formation of the acyl-CoA thioester (this compound) and the release of AMP wsu.eduresearchgate.net.

General Reaction (Step 2): R-CO-AMP + CoA-SH → R-CO-SCoA + AMP

Subcellular Localization of this compound Biosynthetic Enzymes within Plant Cells

The enzymes involved in the biosynthesis of tropane (B1204802) alkaloids, including those potentially leading to this compound, exhibit specific subcellular and tissue localization within plant cells, reflecting the compartmentalized nature of plant secondary metabolism.

In members of the Solanaceae family, such as Datura stramonium, Hyoscyamus niger, and Atropa belladonna, tropane alkaloids are primarily synthesized in the roots pnas.orgnih.govmdpi.comresearchgate.net. After synthesis, these alkaloids are transported to the aerial organs of the plant pnas.orgnih.gov.

Key enzymes in the tropane alkaloid pathway have been localized to specific root tissues:

Pericycle: Enzymes like putrescine N-methyltransferase, which catalyzes the first committed step in tropane alkaloid production, and hyoscyamine (B1674123) 6β-hydroxylase (H6H), an enzyme involved in the conversion of hyoscyamine to scopolamine (B1681570), are exclusively localized to the pericycle cells of young roots nih.govmdpi.comresearchgate.net. This pericycle-specific localization provides an anatomical explanation for the tissue-specific biosynthesis and may be crucial for the subsequent translocation of tropane alkaloids from the roots to the aerial parts of the plant researchgate.net.

Endodermis and Cortical Cells: Intermediate enzymes in the pathway have been found in the adjacent endodermis and nearby cortical cells in species like Atropa belladonna and Hyoscyamus muticus nih.gov.

In contrast to Solanaceae, the site of tropane alkaloid biosynthesis can differ in other plant families. For example, in the Erythroxylaceae family, exemplified by Erythroxylum coca, tropane alkaloids are found in the shoots, with their biosynthesis occurring in young leaves pnas.org. Enzymes like MecgoR, involved in this pathway, are localized in the palisade parenchyma and spongy mesophyll within the leaf pnas.orgmdpi.com. This distinct localization pattern suggests independent evolutionary origins for tropane alkaloid biosynthesis in different plant lineages pnas.org.

Regulation of Tropoyl Coa Metabolism

Transcriptional and Translational Control of Biosynthetic Gene Expression

The initial and often rate-limiting steps in the tropane (B1204802) alkaloid pathway are subject to significant transcriptional and translational control, thereby influencing the availability of precursors like Tropoyl-CoA.

The genes encoding key enzymes in the tropane alkaloid biosynthetic pathway are under strict genetic control. Putrescine N-methyltransferase (PMT), which catalyzes the first committed step in the biosynthesis of tropane alkaloids by converting putrescine to N-methyl putrescine, is a prime target for metabolic engineering due to its flux-limiting role nih.govoup.commdpi.compnas.orgresearchgate.net. Overexpression of the pmt gene, for instance, has been shown to increase tropane alkaloid production in hairy root cultures of Datura metel and Hyoscyamus muticus, although the specific accumulation patterns can vary between species oup.com. The expression of pmt is often root-specific in Solanaceous plants, the primary site of tropane alkaloid biosynthesis mdpi.comresearchgate.netfrontiersin.org.

Another critical enzyme is hyoscyamine (B1674123) 6β-hydroxylase (h6h), which is responsible for converting hyoscyamine to scopolamine (B1681570) nih.govpnas.orgmdpi.comresearchgate.net. The expression levels of h6h can significantly correlate with scopolamine concentrations, suggesting its role as a "faucet enzyme" that pulls metabolites through the downstream pathway pnas.org. Studies have identified potential transcription factors, including those from the WRKY, AP2/ERF, MYB, and bHLH families, that are likely involved in the transcriptional regulation of secondary metabolite biosynthesis, including tropane alkaloids nih.govresearcher.life. These regulatory elements can control mRNA transcription by binding of transcription factors to specific DNA sequences frontiersin.org.

The regulation of these biosynthetic genes, including PMT, tropinone (B130398) reductase I (TR1), tropinone reductase II (TR2), and h6h, is complex and contributes to the variability in tropane alkaloid production among different plant species nih.govresearchgate.netgoogle.com. For example, the expression of pmt and h6h in Hyoscyamus niger is regulated at the transcriptional level pnas.org.

Post-Translational Modifications and Enzyme Activity Modulation in this compound Synthesis

Enzyme activity in metabolic pathways can be rapidly modulated through post-translational modifications (PTMs) and other forms of enzyme regulation, providing a quick response to cellular needs mdpi.comresearchgate.net. While specific PTMs directly on the enzyme responsible for forming this compound are not extensively detailed in the provided search results, general principles of enzyme activity modulation apply to the enzymes within the tropane alkaloid pathway.

PTMs, such as phosphorylation, acetylation, and ubiquitination, can alter enzyme function, stability, or localization researchgate.netbohrium.comiastate.edu. For instance, acetylation of lysine (B10760008) residues is a known mechanism for regulating acetyl-CoA synthetase (ACS) activity in plants, which affects acetate (B1210297) flux and homeostasis pnas.org. Given that this compound is an acyl-CoA, similar regulatory mechanisms involving acylation or other PTMs could potentially influence the activity of enzymes involved in its synthesis or utilization.

Tropinone reductases (TR-I and TR-II) are key enzymes that catalyze the reduction of tropinone to tropine (B42219) or pseudotropine, respectively, thereby controlling metabolic flux towards different tropane alkaloid end products nih.govmdpi.commdpi.commdpi.com. The activity of these enzymes is crucial for the bifurcation of the tropane alkaloid biosynthesis pathway nih.gov. The precise molecular mechanisms, including post-translational regulation, that influence the efficiency and allocation of co-factors for enzymes in the hyoscyamine pathway warrant further investigation nih.govgoogle.com.

Metabolite Feedback and Allosteric Regulation of this compound Levels

Metabolite feedback and allosteric regulation are fundamental mechanisms for controlling metabolic pathway flux and maintaining cellular homeostasis researchgate.netresearchgate.netjmp.irpnas.orgresearchgate.net. In feedback inhibition, the end-products or intermediates of a pathway can bind to enzymes earlier in the pathway, reducing their activity and preventing unnecessary production researchgate.netcropj.com. This mechanism ensures that cells balance metabolite flux to meet biological demands and conserve energy mdpi.com.

For the tropane alkaloid pathway, the first committed step catalyzed by PMT is often considered a flux-limiting step pnas.orgresearchgate.net. While direct evidence of this compound itself acting as an allosteric regulator is not explicitly detailed, it is plausible that downstream tropane alkaloids or other pathway intermediates could exert feedback inhibition on enzymes involved in this compound formation or its subsequent conversion. For example, in general metabolic regulation, end-products can inhibit enzymes, often at the first committed step of the pathway, through allosteric binding researchgate.netcropj.com. Allosteric regulation involves the binding of effector molecules to sites other than the active site, inducing conformational changes that either activate or inhibit enzyme activity mdpi.comjmp.irresearchgate.netcropj.com.

The broader context of CoA and acyl-CoAs shows their role as allosteric modulators of key metabolic enzymes frontiersin.org. For instance, acetyl-CoA can act as an allosteric inhibitor of pantothenate kinase (Pank), the rate-limiting enzyme in general CoA biosynthesis techscience.com. This suggests that other acyl-CoAs, like this compound, could potentially participate in similar feedback loops within their specific metabolic pathways.

Environmental and Developmental Influences on this compound Production in Plants

The production of this compound and, consequently, tropane alkaloids in plants is significantly influenced by a variety of environmental and developmental factors. Plants adapt to changing circumstances by modulating the synthesis and accumulation of secondary metabolites google.com.

Environmental factors such as light exposure, temperature fluctuations, soil water availability, soil fertility, and the presence of elicitors can significantly impact the content and composition of tropane alkaloids nih.govmdpi.comgoogle.compnas.orgcabidigitallibrary.orgdergipark.org.trontosight.ai. For instance, methyl jasmonate (MJ), a plant hormone, has been shown to modulate tropane alkaloid biosynthesis and gene expression in Datura stramonium, increasing the production of scopolamine and atropine (B194438) at certain concentrations nih.govgoogle.com. MJ can alter gene expression levels, particularly those associated with the biosynthetic pathways of hyoscyamine and scopolamine nih.gov.

Water availability in the soil can effectively increase the production of specific tropane alkaloids pnas.org. Similarly, mineral nutrition, including phosphorus, potassium, and calcium, has a significant influence on alkaloid synthesis cabidigitallibrary.orgdergipark.org.tr. Altitude and longitude can also be main determinants of biomass accumulation and alkaloid content dergipark.org.tr.

Developmental stages and tissue specificity also play a crucial role. Tropane alkaloids are primarily synthesized in the roots of Solanaceae plants due to the root-specific expression of biosynthesis genes, and then translocated to aerial parts like leaves and flowers nih.govpnas.orgfrontiersin.orgjmp.ir. The expression and enzymatic activity of key enzymes like PMT and h6h are modulated by plant tissue specificity and developmental stages nih.gov. For example, h6h gene expression can be highly expressed in leaves of some species, leading to efficient conversion of hyoscyamine to scopolamine in those organs frontiersin.org.

Advanced Analytical and Research Methodologies for Tropoyl Coa Studies

Stable Isotope Tracer Studies for Metabolic Flux Analysis in Tropoyl-CoA Pathways

Stable isotope tracer studies are indispensable for Metabolic Flux Analysis (MFA), a quantitative approach used to determine the rates at which intracellular metabolites interconvert within a metabolic network nih.govnih.gov. This technique provides insights into the dynamic flow of atoms through biochemical pathways, which is not directly measurable through metabolite concentrations alone nih.gov.

The use of stable isotopes, such as carbon-13 (C) and oxygen-18 (O), allows researchers to trace the fate of specific atoms from labeled precursors through metabolic pathways nih.govnih.gov. In the context of this compound, feeding experiments with C-labeled precursors (e.g., C-labeled tropic acid or its upstream metabolites) would enable the tracking of carbon atoms into the tropoyl moiety of this compound. By analyzing the resulting labeling patterns in this compound and downstream tropane (B1204802) alkaloids, researchers can infer the relative contributions of converging metabolic pathways and identify key enzymatic steps nih.govnih.gov. For instance, if this compound is formed from tropic acid and coenzyme A, the incorporation of C from a labeled tropic acid precursor into this compound would confirm its direct role in the pathway. Similarly, O-labeling could be employed to investigate oxygen atom exchange or incorporation during specific enzymatic reactions within the this compound biosynthetic pathway, aiding in the elucidation of reaction mechanisms. The analysis of these labeling patterns often relies on mass spectrometry techniques nih.govresearchgate.net.

Chromatographic and Spectroscopic Methods for Detection and Quantification of this compound and its Intermediates in Research Samples

Accurate detection and quantification of this compound and its related intermediates in biological samples are critical for metabolic studies. Chromatographic and spectroscopic methods offer high sensitivity and specificity for this purpose. This compound itself has been successfully synthesized chemically, exhibiting an absorption maximum at 257 nm with a molar extinction coefficient of 19.2 x 10 [cm mol], which is valuable for its spectroscopic detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and robust technique widely employed for the quantification of acyl-CoAs and their biosynthetic precursors. This method allows for the simultaneous measurement of various short-chain and medium-chain acyl-CoA species, providing a comprehensive view of the acyl-CoA metabolome.

A typical LC-MS/MS protocol for acyl-CoAs involves simple sample preparation, often using 5-sulfosalicylic acid (SSA) for deproteinization, which helps retain a significant amount of CoA biosynthetic intermediates. The separation of acyl-CoAs and their precursors is achieved using ion-pairing Ultra-High Performance Liquid Chromatography (UHPLC) with a reverse-phase gradient and C18 columns. The mass spectrometer is operated in multiple reaction-monitoring (MRM) mode, utilizing electrospray ionization (ESI) for sensitive and specific detection. This approach demonstrates linearity across a wide concentration range and offers low limits of detection (in the low fmole range for some acyl-CoAs). While specific applications for this compound are not extensively detailed in the provided search results, the general applicability of LC-MS/MS to acyl-CoAs makes it a primary method for its detection and quantification in research samples.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful analytical tool, particularly useful for measuring metabolite labeling patterns in stable isotope tracing experiments researchgate.net. For GC-MS analysis, metabolites often require derivatization to increase their volatility. While LC-MS/MS is generally preferred for non-volatile and thermally labile compounds like CoA esters, GC-MS can complement LC-MS/MS by analyzing more volatile intermediates or breakdown products within the this compound pathway.

Heterologous Expression Systems for Reconstitution and Characterization of this compound Biosynthetic Pathways

Heterologous expression systems are crucial for dissecting and characterizing complex biosynthetic pathways, especially those involved in specialized metabolite production. These systems allow for the isolation, overexpression, and functional characterization of individual enzymes or entire pathways outside their native biological context.

The principle involves cloning the genes encoding the enzymes of interest into a suitable host organism, such as Escherichia coli or Saccharomyces cerevisiae, which are amenable to genetic manipulation and high-level protein production. By reconstituting a biosynthetic pathway, or parts of it, in vitro or in vivo within a heterologous host, researchers can identify the specific enzymes responsible for each step, determine their substrate specificities, and characterize their kinetic properties. This approach is particularly valuable for pathways involving intermediates that may be unstable or present at very low concentrations in native producers.

In the broader context of tropane alkaloid biosynthesis, which involves this compound as an intermediate, the successful de novo production of hyoscyamine (B1674123) and scopolamine (B1681570) in yeast has been achieved. This demonstrates the feasibility and power of heterologous expression systems for reconstituting complex plant secondary metabolite pathways, including the enzymatic steps leading to and utilizing this compound. Such systems can be engineered to optimize precursor supply (e.g., coenzyme A and tropic acid), mitigate the toxicity of intermediates, and ultimately enable the production of this compound and its derivatives for further study.

Comparative and Evolutionary Aspects of Tropoyl Coa Pathways

Phylogenetic Relationships of Tropoyl-CoA Biosynthetic Enzymes Across Plant Lineages (e.g., Solanaceae vs. Erythroxylaceae)

The enzymes responsible for the biosynthesis of the tropoyl moiety from L-phenylalanine exhibit a clear pattern of independent evolution between the Solanaceae and Erythroxylaceae families. While both pathways ultimately lead to an activated acyl group for esterification, the specific enzymes recruited for this purpose belong to different protein families, indicating a convergent evolutionary origin.

In the Solanaceae, such as Atropa belladonna and Datura stramonium, the biosynthesis of the tropic acid moiety of hyoscyamine (B1674123) does not proceed through a direct this compound intermediate. Instead, phenylalanine is first converted to phenyllactic acid. nih.govnih.gov This conversion is catalyzed by a series of enzymes including an aromatic amino acid aminotransferase and a phenylpyruvic acid reductase. nih.gov The phenyllactic acid is then activated via glycosylation by a phenyllactate UDP-glycosyltransferase (UGT1). researchgate.netnih.gov This activated phenyllactylglucose is the substrate for littorine (B1216117) synthase, a serine carboxypeptidase-like (SCPL) acyltransferase, which catalyzes the esterification with tropine (B42219) to form littorine. researchgate.netnih.gov A subsequent rearrangement of the phenyllactoyl moiety of littorine forms the characteristic tropoyl structure of hyoscyamine.

In contrast, the biosynthesis of cocaine in Erythroxylum coca (Erythroxylaceae) involves the activation of benzoic acid (a precursor structurally related to tropic acid) as a CoA thioester. The final step in cocaine biosynthesis is catalyzed by cocaine synthase, a member of the BAHD family of acyltransferases, which transfers a benzoyl group from benzoyl-CoA to methylecgonine. mdpi.com

The phylogenetic dissimilarity of the key enzymes involved in the formation and activation of the acyl moiety in these two families is striking. The SCPL acyltransferases (like littorine synthase) used by Solanaceae and the BAHD acyltransferases (like cocaine synthase) used by Erythroxylaceae belong to distinct and evolutionarily distant protein superfamilies. mdpi.com This provides strong evidence that the ability to produce tropane (B1204802) alkaloids has evolved independently at least twice in the course of flowering plant evolution. biorxiv.org

Diversification of this compound Utilizing Enzymes in Different Organisms

The enzymes that utilize the activated tropoyl moiety (or its equivalent) for the final esterification step in tropane alkaloid biosynthesis have diversified significantly between different plant lineages. This diversification is a prime example of how different enzyme families can be recruited to perform analogous biochemical functions.

In the Solanaceae , the key utilizing enzyme is littorine synthase, which belongs to the serine carboxypeptidase-like (SCPL) acyltransferase family. researchgate.netnih.gov These enzymes are distinct from the more common BAHD acyltransferase family involved in many other plant secondary metabolic pathways. The recruitment of an SCPL acyltransferase for this crucial step in hyoscyamine biosynthesis highlights the evolutionary flexibility of plant metabolic pathways.

Conversely, in the Erythroxylaceae , the final step of cocaine synthesis is catalyzed by cocaine synthase, a member of the BAHD acyltransferase family. mdpi.com This family is a large and diverse group of enzymes known for their role in the biosynthesis of a wide array of plant natural products. The utilization of a BAHD acyltransferase in cocaine biosynthesis represents a separate evolutionary recruitment event compared to the SCPL acyltransferase used in the Solanaceae.

This enzymatic divergence extends to other key steps in the formation of the tropane skeleton itself. For instance, the reduction of the ketone group on the tropane ring is carried out by enzymes from the short-chain dehydrogenase/reductase (SDR) family in Solanaceae (tropinone reductases I and II), while in Erythroxylum coca, this reaction is catalyzed by methylecgonone reductase, a member of the aldo-keto reductase (AKR) family. frontiersin.orgresearchgate.net

| Enzyme Function | Solanaceae | Erythroxylaceae |

| Acyl Group Activation | UDP-glycosyltransferase (UGT1) | CoA Ligase (presumed) |

| Acyltransferase | Littorine Synthase (SCPL family) | Cocaine Synthase (BAHD family) |

| Tropane Ring Reduction | Tropinone (B130398) Reductase (SDR family) | Methylecgonone Reductase (AKR family) |

Evolution of Tropane Alkaloid Biosynthesis and the Central Role of this compound

The evolution of tropane alkaloid biosynthesis is a story of metabolic convergence, where phylogenetically distant plant families have independently evolved the means to produce structurally related compounds. The activated tropoyl moiety, in the form of this compound or a functional equivalent like phenyllactylglucose, represents a key metabolic intermediate around which these convergent pathways have been built.

The scattered distribution of tropane alkaloids across several angiosperm families suggests that the biosynthetic machinery did not arise from a single common ancestor but was rather assembled independently on multiple occasions. researchgate.net This is strongly supported by the recruitment of different enzyme families to catalyze analogous reactions in the Solanaceae and Erythroxylaceae. mdpi.combiorxiv.org

The central role of an activated tropoyl-like molecule is to provide the necessary acyl group for the final esterification step that defines the majority of tropane alkaloids. The evolution of enzymes capable of both synthesizing this activated intermediate and transferring it to the tropane core was a critical step in the emergence of these metabolic pathways. The independent evolution of these capabilities in different plant lineages underscores the strong selective pressures that likely drove the production of these defensive compounds.

Genomic analyses of tropane alkaloid-producing species within the Solanaceae, such as Atropa belladonna and Datura stramonium, reveal a conserved biosynthetic pathway. researchgate.net This suggests that the core set of genes for tropane alkaloid biosynthesis likely evolved in an early ancestral Solanaceae species and was subsequently lost in most other lineages within the family. researchgate.net

Gene Duplication and Neofunctionalization Events in this compound Pathways

Gene duplication, followed by the divergence of the resulting gene copies (neofunctionalization), is a major driver of metabolic evolution in plants. This process has played a significant role in the evolution of tropane alkaloid biosynthesis.

A classic example within the Solanaceae is the evolution of the two tropinone reductases, TR-I and TR-II. These enzymes catalyze the stereospecific reduction of tropinone to either tropine (the precursor to hyoscyamine) or pseudotropine. mdpi.com TR-I and TR-II are members of the short-chain dehydrogenase/reductase (SDR) family and share significant sequence identity, indicating that they arose from a common ancestor via gene duplication. sci-hub.red Following duplication, the two enzymes evolved different substrate specificities and stereospecificities, allowing for the diversification of tropane alkaloid end products.

Another instance of neofunctionalization is seen in the evolution of putrescine N-methyltransferase (PMT), a key enzyme in the biosynthesis of the tropane skeleton's nitrogen-containing ring. PMT is believed to have evolved from spermidine (B129725) synthase (SPDS) through tandem gene duplication and subsequent functional divergence. researchgate.net This evolutionary event was crucial for channeling polyamine metabolism towards the production of the N-methylputrescine precursor required for tropane alkaloid formation.

The emergence of novel enzymatic functions through such gene duplication and neofunctionalization events has been a recurring theme in the evolution of the complex metabolic pathways that lead to the formation and utilization of this compound and its analogs.

Future Research Directions and Unanswered Questions in Tropoyl Coa Biochemistry

Elucidation of Remaining Unknown Enzymatic Steps and Regulatory Networks in Tropoyl-CoA Biosynthesis

While the general biosynthesis of coenzyme A (CoA) is well-understood, involving five enzymatic steps, the specific enzymatic machinery and intricate regulatory networks governing the formation of this compound itself, especially within plant systems, are not fully characterized. The biosynthesis of CoA and its derivatives is tightly controlled by various cellular factors, including nutrients, hormones, metabolites, and stress responses. Dysregulation in CoA biosynthesis can lead to significant pathological conditions.

For related pathways, such as the biosynthesis of tropane (B1204802) alkaloids like nicotine (B1678760) and tropine (B42219), some enzymatic activities remain undescribed or are thought to occur spontaneously. This highlights the ongoing challenge in fully mapping complex metabolic pathways. Future research should focus on identifying the specific acyl-CoA ligase responsible for conjugating the tropoyl moiety to CoA, as well as the upstream enzymes involved in synthesizing the tropoyl precursor. Furthermore, understanding the feedback mechanisms and transcriptional or post-translational controls that regulate this compound levels in response to developmental cues or environmental stimuli is critical. The assembly and regulation of CoA biosynthetic enzyme complexes, as observed in mammalian cells, could offer a paradigm for investigating similar regulatory mechanisms in plant systems for this compound.

Systems Biology and Omics Approaches to Comprehensive this compound Metabolism in Plant Systems

The application of systems biology and 'omics' technologies offers a powerful avenue for a comprehensive understanding of this compound metabolism in plants. These approaches, including genomics, transcriptomics, proteomics, and metabolomics, enable researchers to uncover the intricate mechanisms underlying the biosynthesis, regulation, and biological functions of diverse specialized metabolites.

Genomics and Transcriptomics: High-throughput sequencing can identify candidate genes encoding enzymes involved in this compound biosynthesis and its downstream pathways. Transcriptomic analysis can reveal gene expression profiles in different plant tissues or under various environmental conditions, providing insights into the regulation of this compound production.

Proteomics: Proteomic studies can identify the proteins (enzymes) directly involved in this compound metabolism, including those with unknown functions, and their post-translational modifications, which might regulate their activity.

Metabolomics: Metabolomics, a key branch of systems biology, involves the comprehensive analysis of metabolites and can map the entire metabolic network connected to this compound. This can help identify novel intermediates, precursors, or derivatives, and understand how this compound levels fluctuate in response to internal and external cues.

Multi-omics Integration: Combining data from these different 'omics' layers can provide a holistic view of this compound metabolism, revealing complex interactions and regulatory networks across molecular levels. This integrated approach is crucial for understanding the broader metabolic context of this compound and its role in plant physiology and stress responses.

Chemo-Enzymatic and Biotechnological Routes for Scalable this compound Synthesis for Research Applications

Scalable and efficient synthesis of this compound is essential for in-depth biochemical studies, enzyme characterization, and the development of new biotechnological applications. Chemo-enzymatic and biotechnological routes offer promising alternatives to traditional chemical synthesis, often providing higher specificity and milder reaction conditions.

Research has demonstrated the systematic testing of various chemo-enzymatic methods for synthesizing different classes of CoA-thioesters, including saturated, α,β-unsaturated, and α-carboxylated acyl-CoAs, with high yields. These methods often involve the enzymatic coupling of precursor acids with coenzyme A or enzymatic transformations of existing acyl-CoAs. For this compound, this could involve:

Enzymatic Ligation: Utilizing an acyl-CoA ligase enzyme to catalyze the formation of this compound from tropic acid and coenzyme A. Identifying and optimizing such an enzyme from natural sources or through enzyme engineering would be a key step.

Biotechnological Production: Engineering microbial hosts (e.g., bacteria or yeast) to produce this compound through metabolic engineering. This would involve introducing or enhancing the expression of genes encoding the necessary biosynthetic enzymes, potentially leading to high-yield and cost-effective production.

Chemo-Enzymatic Hybrid Approaches: Combining chemical synthesis of the tropoyl moiety with enzymatic ligation to CoA. This approach can leverage the strengths of both chemical precision and enzymatic efficiency for scalable production.

These routes are particularly valuable for producing CoA esters that are difficult to obtain through direct extraction or purely chemical means, making them accessible for diverse research applications, including enzyme assays, structural biology, and metabolomics standards.

Exploration of Novel this compound-Derived Natural Products and Associated Metabolic Pathways

This compound is a known precursor for important tropane alkaloids such as atropine (B194438) and scopolamine (B1681570). However, the full spectrum of natural products that can be derived from this compound, and the metabolic pathways leading to their formation, remains an area for extensive exploration.

Discovery of New Derivatives: By investigating diverse plant species, especially those known for producing tropane alkaloids or related specialized metabolites, researchers can identify novel enzymes that utilize this compound as a substrate, leading to the discovery of new, structurally unique natural products. These novel compounds may possess previously unrecognized biological activities.

Metabolic Pathway Elucidation: Once novel derivatives are identified, research can focus on elucidating the complete metabolic pathways involved in their biosynthesis. This often involves a combination of genetic, biochemical, and analytical techniques to identify the enzymes, genes, and regulatory elements at play.

Synthetic Biology and Combinatorial Biosynthesis: Advances in metabolic engineering and synthetic biology allow for the construction of artificial pathways in heterologous hosts, enabling the production of known natural products and the generation of novel compounds by combining different enzymatic steps. By manipulating this compound as a central building block, it may be possible to create "unnatural" natural products with altered or enhanced properties, opening new avenues for drug discovery and chemical synthesis. This involves understanding how metabolic networks are reprogrammed to overproduce certain metabolites and how novel biomolecular approaches can compartmentalize metabolic pathways for high-yield production.

The exploration of these novel compounds and pathways will not only expand our understanding of plant biochemistry but also provide a rich source for potential pharmaceutical, agricultural, and industrial applications.

Q & A

Q. How can researchers identify critical knowledge gaps in Tropoyl-CoA biochemistry for hypothesis generation?

Answer: Conduct a systematic literature review focusing on recent studies (past 5–7 years) using databases like PubMed, Scopus, and Web of Science. Prioritize meta-analyses and reviews to map consensus areas (e.g., enzymatic pathways involving this compound) and unresolved questions (e.g., substrate specificity in non-model organisms). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure gaps into testable hypotheses . For reproducibility, document search terms (e.g., "this compound kinetics," "acyltransferase specificity") and inclusion/exclusion criteria to avoid bias .

Q. What experimental design principles are essential for studying this compound’s role in metabolic pathways?

Answer: Design controlled experiments with:

- Variables: Independent (e.g., enzyme concentration, pH) vs. dependent (e.g., reaction rate, product yield).

- Validation: Include negative controls (e.g., heat-denatured enzymes) and positive controls (e.g., known substrates like acetyl-CoA).

- Replicates: Minimum triplicate runs to assess variability .

For kinetic studies, use Michaelis-Menten assays with varying substrate concentrations and validate with Lineweaver-Burk plots. Reference established protocols from journals like Journal of Biological Chemistry to ensure methodological rigor .

Q. How should researchers address inconsistencies in published data on this compound’s stability under varying pH conditions?

Answer: Perform a contradiction analysis by:

- Comparing experimental conditions across studies (e.g., buffer composition, temperature).

- Replicating conflicting experiments using standardized protocols (e.g., IUPAC guidelines for pH calibration).

- Applying statistical tests (e.g., ANOVA) to quantify variability .

Report discrepancies in a "Conflicting Evidence" table, highlighting methodological differences (e.g., HPLC vs. spectrophotometric quantification) .

Q. What strategies ensure reproducibility in this compound purification protocols?

Answer:

- Document SOPs (Standard Operating Procedures) for column chromatography (e.g., anion-exchange resins) and lyophilization steps.

- Validate purity via mass spectrometry and NMR, cross-referencing with public datasets (e.g., ChEMBL or PubChem).

- Share raw data and code for analytical pipelines (e.g., Open Science Framework) to enable independent verification .

II. Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo activity data for this compound-dependent enzymes?

Answer:

- Contextual Analysis: Compare in vitro conditions (e.g., substrate saturation) to in vivo cellular environments (e.g., metabolite concentrations).

- Compartmentalization: Use fluorescent probes (e.g., GFP-tagged enzymes) to track subcellular localization effects.

- Systems Biology Models: Integrate kinetic data with metabolic flux analysis (e.g., COPASI software) to predict in vivo behavior .

Publish methodological caveats in supplemental materials to guide future studies .

Q. What computational approaches are optimal for predicting this compound’s interactions with novel acyltransferases?

Answer:

- Docking Simulations: Use AutoDock Vina with force fields (e.g., AMBER) to model binding affinities. Cross-validate with mutagenesis data.

- Machine Learning: Train classifiers on existing enzyme-CoA complexes (e.g., PDB structures) to predict active-site compatibility.

- Benchmarking: Compare results against experimental kinetics (e.g., SPR or ITC) to refine algorithms .

Q. How can multi-omics data (proteomics, metabolomics) be integrated to elucidate this compound’s regulatory networks?

Answer:

- Data Fusion: Use tools like Cytoscape to overlay protein-protein interaction networks with metabolite profiles.

- Pathway Enrichment: Apply KEGG or Reactome databases to identify overrepresented pathways (e.g., fatty acid biosynthesis).

- Time-Series Analysis: Model dynamic changes via Gaussian processes or Bayesian inference .

Ensure interoperability by adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. What are the challenges in standardizing assays for this compound quantification across laboratories?

Answer: Key challenges include:

- Matrix Effects: Biological samples (e.g., cell lysates) may interfere with LC-MS/MS detection. Mitigate via spike-in controls (e.g., isotopically labeled this compound).

- Instrument Calibration: Harmonize protocols using reference materials (e.g., NIST-certified standards).

- Inter-lab Variability: Participate in ring trials to identify systematic biases .

Q. How can secondary data from public repositories be leveraged to study this compound’s evolutionary conservation?

Answer:

- Phylogenetic Analysis: Use tools like BLAST or OrthoFinder to identify homologs in UniProt or Ensembl.

- Structural Alignment: Compare active-site residues via PyMOL or ChimeraX.

- Caution: Annotate data quality (e.g., manual vs. automated curation) and exclude low-confidence entries (e.g., partial sequences) .

Q. What ethical considerations arise when using animal models to study this compound’s role in metabolic diseases?

Answer:

- 3Rs Compliance: Ensure Replacement (cell cultures where possible), Reduction (minimize sample size via power analysis), and Refinement (euthanasia protocols).

- Data Transparency: Report negative results to avoid publication bias.

- Regulatory Alignment: Follow ARRIVE guidelines for in vivo studies and obtain IACUC approval .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.